SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Prodrug Activation Enzyme Specificity Tumor Microenvironment

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS 121098-77-9) is a chemically protected glucuronide prodrug of SN-38, enabling tumor-selective bioactivation by β-glucuronidase. Its fully acetylated methyl ester structure delivers superior stability over free SN-38 glucuronide (SN-38G), making it the definitive choice for accurate LC-MS/MS method calibration and pharmacokinetic impurity profiling. Designed for Prodrug MonoTherapy (PMT) research, this standard ensures reliable quantification and reproducible synthesis. Specify ≥98% purity for your critical analytical workflows.

Molecular Formula C35H36N2O14
Molecular Weight 708.673
CAS No. 121098-77-9
Cat. No. B600084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester
CAS121098-77-9
Molecular FormulaC35H36N2O14
Molecular Weight708.673
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1
InChIKeyZWCGJLONGJMIPG-YKIVVOOKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester: A Protected Glucuronide Prodrug for Targeted Topoisomerase I Inhibition


SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS: 121098-77-9) is a chemically protected glucuronide prodrug of the potent topoisomerase I inhibitor SN-38, the active metabolite of irinotecan [1]. The compound consists of the SN-38 pharmacophore O-linked to a fully acetylated β-D-glucuronic acid methyl ester, which masks the phenolic hydroxyl group and the glucuronic acid moiety, thereby modulating solubility, stability, and bioactivation [2]. It is primarily utilized in pharmaceutical research as a reference standard, an analytical impurity marker, or a synthetic intermediate for the development of glucuronide-based prodrug strategies aimed at tumor-selective drug delivery .

Why Generic SN-38 Prodrug Substitution Fails: The Case for a Protected Glucuronide Intermediate


While multiple SN-38 prodrugs exist (e.g., irinotecan, PEGylated conjugates, or simple glucuronides), they cannot be interchanged due to fundamental differences in their mechanism of bioactivation and pharmacokinetic profiles. Irinotecan requires hepatic carboxylesterase-mediated conversion to SN-38, a process that is highly variable and inefficient (only 2–8% conversion in vivo) [1]. In contrast, glucuronide prodrugs like SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester are designed to be activated specifically by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment, enabling a Prodrug MonoTherapy (PMT) strategy [2]. The acetyl protecting groups further differentiate this compound from the free glucuronide (SN-38G) by enhancing chemical stability during synthesis and analytical handling, which is critical for its primary role as a precise analytical standard and research tool . Thus, substitution would compromise the intended research outcome, whether it be accurate quantification, controlled drug release, or mechanistic investigation.

Quantitative Differentiation of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester: Evidence for Scientific Selection


Comparative Bioactivation: β-Glucuronidase-Dependent Release vs. Carboxylesterase-Dependent Irinotecan

The target compound is a protected glucuronide prodrug. Its active SN-38 payload is released upon hydrolysis by β-glucuronidase, an enzyme frequently overexpressed in necrotic tumor regions. This contrasts with irinotecan, which relies on hepatic carboxylesterase for activation. A closely related SN-38 glucuronide prodrug (without acetyl protection) was shown to be significantly less cytotoxic than free SN-38 but efficiently released the drug in vitro upon exposure to β-glucuronidase, validating the PMT strategy [1].

Prodrug Activation Enzyme Specificity Tumor Microenvironment

Chemical Stability: Protected Glucuronide vs. Free SN-38 Glucuronide (SN-38G)

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester incorporates acetyl protecting groups on the glucuronic acid moiety, which are absent in the endogenous metabolite SN-38G. This protection significantly enhances the compound's chemical stability under standard laboratory storage and handling conditions, preventing premature hydrolysis or oxidation that can occur with the free glucuronide. This property makes it a preferred analytical reference standard for method development and validation, as it ensures consistent purity and reliable quantification .

Analytical Chemistry Reference Standard Chemical Stability

Conversion Efficiency and Cytotoxicity: SN-38 Glucuronide Prodrug vs. Free SN-38

A structurally analogous SN-38 glucuronide prodrug was demonstrated to be significantly less cytotoxic than free SN-38 in vitro. In the presence of β-D-glucuronidase, however, the prodrug efficiently released SN-38, resulting in a marked decrease in cell viability comparable to that of the parent drug [1]. This establishes the fundamental principle that glucuronide prodrugs can be effectively 'switched on' in an enzyme-dependent manner, a property directly applicable to the target compound's class.

Cytotoxicity Prodrug Efficacy In Vitro Model

Optimal Applications for SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester Based on its Differentiated Profile


Analytical Reference Standard for LC-MS/MS Quantification of Irinotecan Metabolites

Due to its enhanced stability as a protected glucuronide, this compound is the ideal reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying SN-38, SN-38G, and related impurities in biological matrices. Its well-defined structure and purity allow for accurate calibration and ensure reliable pharmacokinetic data for irinotecan-based studies .

Research Tool for Investigating Prodrug MonoTherapy (PMT) Strategies

This compound serves as a valuable tool for researchers investigating PMT strategies. Its structure exemplifies a key prodrug design principle: the use of a glucuronide moiety to enable tumor-selective activation by β-glucuronidase. Studies using analogous glucuronide prodrugs have confirmed their potential to reduce systemic toxicity by confining SN-38 release to the tumor microenvironment [1].

Synthetic Intermediate for the Preparation of Advanced Glucuronide Prodrugs

The acetyl and methyl ester protecting groups make this compound a versatile synthetic intermediate. It can be selectively deprotected to generate the free SN-38 glucuronide (SN-38G) or further conjugated to macromolecular carriers (e.g., PEG, antibodies) for the development of novel, targeted drug delivery systems. This flexibility is not available with the unprotected glucuronide.

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